1-Butanol, 1-((4,5-dihydro-1H-imidazol-2-yl)((2-(2-pyridinyl)-1H-indol-3-yl)methyl)amino)-, monohydroiodide
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Overview
Description
1-Butanol, 1-((4,5-dihydro-1H-imidazol-2-yl)((2-(2-pyridinyl)-1H-indol-3-yl)methyl)amino)-, monohydroiodide is a complex organic compound that features a combination of butanol, imidazole, pyridine, and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the imidazole ring, the attachment of the pyridine and indole groups, and the final iodination step. Typical reaction conditions may include:
Formation of Imidazole Ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.
Attachment of Pyridine and Indole Groups: This step may involve nucleophilic substitution reactions where the pyridine and indole groups are introduced.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the butanol moiety, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the imidazole or pyridine rings, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The compound may undergo substitution reactions, especially at the pyridine or indole rings, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield butanoic acid, while substitution reactions could introduce various functional groups onto the pyridine or indole rings.
Scientific Research Applications
This compound may have several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: May be investigated for its pharmacological properties, such as binding to specific receptors or enzymes.
Industry: Could be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. It may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 1-Butanol, 1-((4,5-dihydro-1H-imidazol-2-yl)methyl)amino-, monohydroiodide
- 1-Butanol, 1-((2-(2-pyridinyl)-1H-indol-3-yl)methyl)amino-, monohydroiodide
Uniqueness
The uniqueness of 1-Butanol, 1-((4,5-dihydro-1H-imidazol-2-yl)((2-(2-pyridinyl)-1H-indol-3-yl)methyl)amino)-, monohydroiodide lies in its complex structure, which combines multiple functional groups and heterocycles. This complexity may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
77587-89-4 |
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Molecular Formula |
C21H26IN5O |
Molecular Weight |
491.4 g/mol |
IUPAC Name |
1-[4,5-dihydro-1H-imidazol-2-yl-[(2-pyridin-2-yl-1H-indol-3-yl)methyl]amino]butan-1-ol;hydroiodide |
InChI |
InChI=1S/C21H25N5O.HI/c1-2-7-19(27)26(21-23-12-13-24-21)14-16-15-8-3-4-9-17(15)25-20(16)18-10-5-6-11-22-18;/h3-6,8-11,19,25,27H,2,7,12-14H2,1H3,(H,23,24);1H |
InChI Key |
MAIHJABRXLRRBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(N(CC1=C(NC2=CC=CC=C21)C3=CC=CC=N3)C4=NCCN4)O.I |
Origin of Product |
United States |
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